2-(2-OXO-1-PYRIDINYL)ACETONITRILE

Description

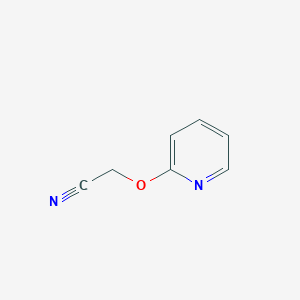

Chemical Name: 2-(2-Oxo-1-pyridinyl)acetonitrile CAS Number: 218921-11-0 Molecular Formula: C₇H₆N₂O Molecular Weight: 134.14 g/mol Synonyms: (2-Pyridinyloxy)acetonitrile, 1-Cyanomethyl-2-pyridone .

This compound features a pyridine ring substituted with an oxo group at position 2 and an acetonitrile moiety at position 1.

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-pyridin-2-yloxyacetonitrile |

InChI |

InChI=1S/C7H6N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 |

InChI Key |

PRDQVUQNVJOQPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)OCC#N |

Canonical SMILES |

C1=CC=NC(=C1)OCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a nitrile group, producing the desired nitrile compound. For example[ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P₄O₁₀, to form nitriles. The liquid nitrile is collected by simple distillation.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles. For example[ \text{CH}_3\text{CHO} + \text{HCN} \rightarrow \text{CH}_3\text{CH}(OH)\text{CN} ]

Industrial Production Methods

Industrial production of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are common reducing agents.

Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-OXO-1-PYRIDINYL)ACETONITRILE has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE involves its interaction with molecular targets through its nitrile and pyridine moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Oxo-1-pyridinyl)acetonitrile and Analogs

Structural and Electronic Differences

Aromatic vs. Non-Aromatic Systems The target compound and the indenylidene derivative () feature aromatic or conjugated systems, enhancing stability and electron delocalization. In contrast, the pyrrolidine analog () has a saturated ring, reducing resonance effects and increasing flexibility.

The dichlorobenzyl-thiophene derivative () contains halogen atoms, increasing lipophilicity and steric bulk, which may influence binding affinity in medicinal applications.

Electronic Properties

- Density Functional Theory (DFT) studies on similar oxo-substituted compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that HOMO/LUMO orbitals localize on electron-rich aromatic rings and electron-withdrawing groups like oxo and nitrile . For this compound, this suggests reactivity at the pyridine ring and nitrile group.

Crystallographic and Spectroscopic Insights

- Single-crystal X-ray studies on related acetonitrile complexes (e.g., palladium hexafluoridoantimonate derivatives) highlight the importance of non-covalent interactions (e.g., hydrogen bonding) in stabilizing molecular structures . Similar analyses for this compound would clarify its packing behavior and intermolecular forces.

- IR and NMR data for chromenyloxy acetates () confirm the presence of carbonyl (oxo) and nitrile groups, which align with expected spectroscopic signatures for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.